molecular formula C9H5ClF3N B2640814 2-Chloro-3-(trifluoromethyl)phenylacetonitrile CAS No. 22902-81-4

2-Chloro-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B2640814
CAS No.: 22902-81-4
M. Wt: 219.59
InChI Key: QQKIPJWEPDGSLQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile with the molecular formula C₉H₅ClF₃N. Its structure features a chloro (-Cl) substituent at position 2 and a trifluoromethyl (-CF₃) group at position 3 on the benzene ring, attached to an acetonitrile moiety. This compound is valued in organic synthesis for its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

2-[2-chloro-3-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKIPJWEPDGSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-3-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-3-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium cyanide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-Chloro-3-(trifluoromethyl)phenylacetonitrile serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of derivatives that can exhibit enhanced biological activities.

Biology

Research has shown that this compound possesses potential biological activities, including:

  • Antimicrobial Properties : In vitro studies have demonstrated that at concentrations of 100 µg/mL, it can completely inhibit the growth of Candida albicans, indicating strong antifungal potential.
  • Anticancer Activities : Investigations are ongoing regarding its effects on cancer cell lines, with preliminary results suggesting it may inhibit specific cancer-related pathways.

Medicine

The compound is being explored as a precursor for developing new therapeutic agents. The trifluoromethyl group enhances pharmacological profiles by improving metabolic stability and bioavailability. Compounds containing this functional group often show improved potency against various biological targets .

Case Studies

In Vitro Studies : A significant study evaluated the antifungal efficacy of this compound against Candida albicans. Results indicated that the compound exhibited comparable efficacy to established antifungal agents like amphotericin B at specific concentrations, suggesting its potential as an alternative treatment option.

Comparative Analysis : In comparative studies with other antifungal agents, this compound demonstrated similar or superior efficacy against fungal strains, highlighting its potential role in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The chloro and trifluoromethyl groups contribute to its reactivity and binding affinity, influencing various biochemical pathways .

Comparison with Similar Compounds

Positional Isomers: Substituent Orientation Effects

  • 2-Chloro-5-(trifluoromethyl)phenylacetonitrile (): Molecular Formula: C₉H₅ClF₃N (identical to the target compound). Key Difference: The -CF₃ group is at position 5 instead of 3. Impact: Positional isomerism alters electronic effects. However, steric clashes between Cl and -CF₃ in the target compound (positions 2 and 3) could lower solubility in polar solvents .

Substitution of Chlorine with Fluorine or Methyl Groups

  • 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile (): Molecular Formula: C₁₀H₇F₄N. Key Differences: Cl is replaced by F (smaller atomic radius), and a methyl (-CH₃) group is added at position 4.

Trifluoromethyl vs. Trifluoromethoxy Derivatives

  • 4-(Trifluoromethoxy)phenylacetonitrile (): Molecular Formula: C₉H₆F₃NO. Key Difference: -CF₃ is replaced by -OCF₃ at position 4. Impact: The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃ but offers greater hydrolytic stability. This makes it more suitable for applications requiring prolonged environmental persistence, such as herbicides .

Non-Halogenated Analogs

  • 3-(Trifluoromethyl)phenylacetonitrile (): Molecular Formula: C₉H₆F₃N. Key Difference: Lacks the Cl substituent at position 2. However, this simpler structure may streamline synthesis and reduce production costs, explaining its dominance in the fluorinated nitrile market (USD 150 million in 2024) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications
2-Chloro-3-(trifluoromethyl)phenylacetonitrile C₉H₅ClF₃N Cl (2), -CF₃ (3) 225.59 g/mol High reactivity for agrochemicals
2-Chloro-5-(trifluoromethyl)phenylacetonitrile C₉H₅ClF₃N Cl (2), -CF₃ (5) 225.59 g/mol Improved solubility, herbicide intermediates
3-(Trifluoromethyl)phenylacetonitrile C₉H₆F₃N -CF₃ (3) 189.14 g/mol Pharmaceutical intermediates
4-(Trifluoromethoxy)phenylacetonitrile C₉H₆F₃NO -OCF₃ (4) 219.14 g/mol Herbicide formulations

Research Findings and Industrial Relevance

  • Reactivity : The combination of Cl and -CF₃ in the target compound creates a strong electron-deficient aromatic ring, favoring reactions like Ullmann coupling or Suzuki-Miyaura cross-coupling for pharmaceutical building blocks.
  • Market Trends : The 3-(trifluoromethyl)phenylacetonitrile market is projected to grow at 6.5% CAGR (2026–2033), driven by demand for fluorinated agrochemicals. The target compound’s niche applications may limit its market share but enhance its value in specialty chemistry .

Biological Activity

2-Chloro-3-(trifluoromethyl)phenylacetonitrile (CAS Number: 22902-81-4) is an organic compound with significant potential in various biological applications due to its unique chemical structure. The trifluoromethyl group is known for enhancing the biological activity of compounds, making them more potent and selective. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C₉H₅ClF₃N
  • Molecular Weight : 221.59 g/mol
  • Structure : The compound features a chloro and a trifluoromethyl group attached to a phenylacetonitrile backbone, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and coupling reactions involving trifluoromethylated precursors. The introduction of the trifluoromethyl group can be accomplished using reagents like trifluoromethylsilane or sodium trifluoroacetate, which are commonly utilized in organic synthesis to enhance the pharmacological profile of drug candidates .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have shown moderate activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit the growth of pathogens such as Escherichia coli and Candida albicans .

Microorganism MIC (µg/mL) Reference
Escherichia coli< 100
Bacillus cereus< 50
Candida albicans< 100

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of cellular processes in microorganisms. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target sites within microbial cells.

Case Studies

  • Antimicrobial Efficacy : In a controlled study, various concentrations of this compound were tested against a panel of bacterial and fungal pathogens. Results indicated that at concentrations above 50 µg/mL, significant inhibition was observed for both Bacillus cereus and Aspergillus niger, suggesting its potential as an antimicrobial agent .
  • Pharmacological Insights : A comparative analysis with other trifluoromethyl-containing drugs revealed that compounds similar in structure to this compound exhibited enhanced potency in inhibiting specific enzymes related to microbial resistance mechanisms .

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